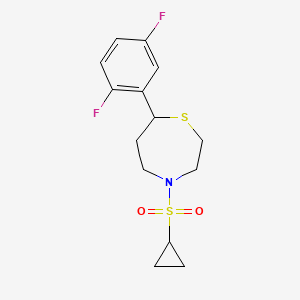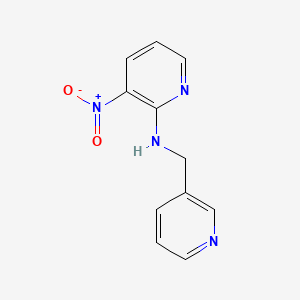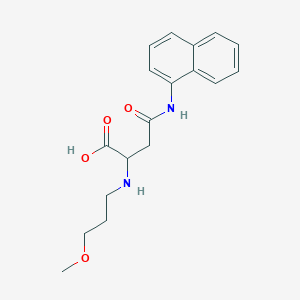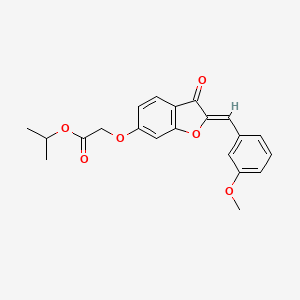
4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds with cyclopropylsulfonyl groups and related structures involves complex organic reactions, aiming for high selectivity and yield. For instance, the asymmetric cyclopropanation by Rhodium(II) catalysis represents a method for creating functionalized cyclopropanes, demonstrating the intricate strategies employed in synthesizing such compounds (Davies et al., 1996). Additionally, the synthesis of cyclopropylamine derivatives highlights the utility of cyclopropanone equivalents for introducing cyclopropyl groups into target molecules (Jie Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing cyclopropylsulfonyl and difluorophenyl groups can be intricate, with the geometry and electronic distribution influencing their reactivity and properties. Studies on related compounds, such as tetrazole derivatives, offer insights into the crystal structure and potential interactions within such molecules (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of compounds with cyclopropylsulfonyl and difluorophenyl units involves various reactions, including cycloadditions and transformations under specific conditions. For instance, the cycloaddition reactions of sulfone-substituted cyclopropanes demonstrate the reactivity of such functional groups (S. Yamazaki et al., 1999).
Physical Properties Analysis
The physical properties of molecules like "4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane" are determined by their molecular structure, which affects solubility, melting point, and other physical characteristics. While specific data on this compound are not available, analogous studies on polymeric materials offer a perspective on how structural elements influence physical properties (A. R. Shah & P. H. Parsania, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Research on similar compounds, such as the synthesis and reactivity of 1,2,4-triazole-3(4h)-thiones, provides insights into the chemical behavior and potential applications of such structures (O. Cretu et al., 2010).
Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives Sulfonamide derivatives, incorporating various heterocyclic compounds, have been evaluated for their antimicrobial properties. A study by Darwish et al. (2014) focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, suggesting the potential of sulfonamide derivatives in developing new antimicrobial agents Darwish et al., 2014.
Antiviral Activity of Thiazole Sulfonamides The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives by Chen et al. (2010) demonstrated certain compounds' effectiveness against tobacco mosaic virus. This study highlights the potential of thiazole sulfonamide derivatives in antiviral research Chen et al., 2010.
Propriétés
IUPAC Name |
4-cyclopropylsulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2S2/c15-10-1-4-13(16)12(9-10)14-5-6-17(7-8-20-14)21(18,19)11-2-3-11/h1,4,9,11,14H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBWIKAITJSENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)



![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)
